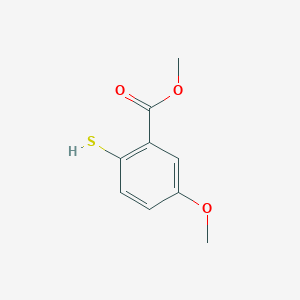

Methyl 2-mercapto-5-methoxybenzoate

Description

Contextualization within Aromatic Esters and Organosulfur Chemistry Research

The compound is a member of two significant classes of chemicals: aromatic esters and organosulfur compounds. Aromatic esters are known for their stability and are widely available, making them ideal starting materials or intermediates in synthesis. researchgate.net Historically, their reactivity was centered on the carbonyl group. However, modern research has unlocked novel transformations, using the ester group itself as a reactive site in transition-metal-catalyzed reactions, which significantly broadens their utility. researchgate.net

Simultaneously, as an organosulfur compound, it belongs to a diverse family of molecules essential to life and industry. Current time information in Minneapolis, MN, US. Organosulfur chemistry investigates compounds containing a carbon-sulfur bond. The thiol group (-SH) in Methyl 2-mercapto-5-methoxybenzoate is structurally similar to an alcohol group but has distinct chemical properties; it is more acidic, more nucleophilic, and more easily oxidized. Current time information in Minneapolis, MN, US. These characteristics are fundamental to its role in various chemical reactions.

Academic Significance of Substituted Benzoates in Synthetic Methodologies

Substituted benzoates, like the title compound, are crucial building blocks in organic synthesis. Their academic significance lies in their versatility as precursors for more complex molecules. Research has demonstrated that substituted methyl benzoates can be synthesized efficiently using various catalysts, including solid acids, which can be easily recovered and reused. canbipharm.com

The development of novel synthetic methods often relies on the predictable reactivity of such substituted aromatics. For instance, studies on the synthesis of various benzoate (B1203000) derivatives, including eugenyl benzoates and substituted benzoyl phenyl benzoates, highlight their importance as intermediates in creating compounds with specific biological or material properties. nih.govnih.gov Furthermore, related substituted benzoates, such as Methyl 2-methoxy-5-sulfamoylbenzoate, serve as critical intermediates in the production of pharmaceuticals, underscoring the industrial relevance of this class of molecules. acs.org The ability to perform diverse chemical transformations on aromatic esters, moving beyond traditional reactivity, has made them a focal point for developing innovative synthetic strategies. researchgate.net

Overview of Research Trajectories for Related Mercapto- and Methoxy-Functionalized Aromatic Systems

The specific combination of mercapto and methoxy (B1213986) groups on an aromatic ring, as seen in this compound, is a structural motif found in various research applications. A key area of interest is in pharmaceutical synthesis. For example, the closely related compound, 2-mercapto-5-methoxybenzimidazole, is a vital intermediate for producing omeprazole, a widely used proton pump inhibitor. finornic.com This highlights the value of the 2-mercapto-5-methoxy substitution pattern in creating medicinally important molecules.

Current research trajectories for mercapto-functionalized compounds include their use in developing sensors and new catalytic systems. The thiol group's ability to interact with metals is being explored for applications like the fluorescent detection of mercapto-containing drugs. For methoxy-functionalized aromatic esters, research includes their application in sensor technology, such as using calixarene (B151959) methoxy esters to detect aromatic hydrocarbons in aqueous solutions. The synthesis of related compounds, like methyl 4-bromo-3-(methylthio)benzoate, provides insight into the chemical manipulation of these functional groups, which is essential for designing new molecules with desired properties.

Chemical Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article for reference.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 55114-90-4 | chemsrc.com |

| Molecular Formula | C9H10O3S | |

| Molecular Weight | 198.24 g/mol | |

| Boiling Point | 320.3°C at 760 mmHg | |

| Density | 1.209 g/cm³ | |

| IUPAC Name | methyl 5-methoxy-2-sulfanylbenzoate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-2-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-11-6-3-4-8(13)7(5-6)9(10)12-2/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUKDCWCVBWIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for Methyl 2 Mercapto 5 Methoxybenzoate

Historical and Established Synthetic Routes to Methyl 2-mercapto-5-methoxybenzoate

The traditional synthesis of this compound often relies on multi-step sequences starting from readily available aromatic precursors, followed by esterification and other functional group manipulations.

Multi-Step Conversions from Precursor Aromatic Compounds

A common strategy for the synthesis of this compound involves the preparation of its corresponding carboxylic acid, 2-mercapto-5-methoxybenzoic acid, from precursor aromatic compounds. One established route begins with p-anisidine. This multi-step process typically involves the following transformations:

Nitration: The starting material, p-anisidine, is nitrated to introduce a nitro group onto the aromatic ring.

Reduction: The nitro group is then reduced to an amino group, forming a diamine derivative.

Introduction of the Thiol Group: The thiol group is introduced, often through a diazotization reaction followed by treatment with a sulfur-containing reagent.

Formation of the Carboxylic Acid: The amino group is converted to a nitrile, which is then hydrolyzed to a carboxylic acid.

An alternative approach involves starting with 2-hydroxy-5-methoxybenzoic acid. This pathway requires the conversion of the hydroxyl group to a thiol group, which can be a challenging transformation.

A documented synthesis of the precursor, 2-mercapto-5-methoxybenzoic acid, starts from Benzoic acid, 2-[[(dimethylamino)carbonyl]thio]-5-methoxy-, methyl ester. chemicalbook.com This indicates a route where the thiol group is initially protected and then deprotected to yield the target acid, which can subsequently be esterified.

Esterification and Functional Group Interconversion Strategies

The final step in many synthetic routes to this compound is the esterification of 2-mercapto-5-methoxybenzoic acid. The Fischer esterification is a classic and widely used method for this purpose. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to produce the methyl ester. diva-portal.org

Functional group interconversion (FGI) strategies are also crucial in the synthesis. FGI refers to the transformation of one functional group into another. In the context of synthesizing this compound, key interconversions include:

-NO₂ to -NH₂: The reduction of a nitro group to an amine is a fundamental step in syntheses starting from nitrated precursors.

-NH₂ to -SH: The conversion of an amino group to a thiol group can be achieved through the Sandmeyer or related reactions.

-OH to -SH: While more challenging, the conversion of a hydroxyl group to a thiol can be accomplished using reagents like Lawesson's reagent or through a multi-step sequence involving conversion to a leaving group followed by substitution with a sulfur nucleophile.

-COOH to -COOCH₃: This is the direct esterification step, as discussed above.

Development of Novel and Optimized Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of substituted benzoates like this compound.

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the benzene (B151609) ring is a key challenge in the synthesis of this compound. Regioselective functionalization strategies aim to control the position of incoming functional groups. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing group, meaning it activates these positions for electrophilic substitution. The carboxylate group (-COOCH₃) is a meta-directing group.

In a regioselective synthesis, the order of introduction of the functional groups is critical. For instance, introducing the thiol group ortho to the methoxy group can be achieved by leveraging the directing effect of the methoxy group. Recent advances in C-H activation and directed metalation provide powerful tools for achieving high regioselectivity in the functionalization of aromatic rings. For example, a directing group can be used to guide a metal catalyst to a specific C-H bond, allowing for the selective introduction of a functional group at that position. nih.gov

Catalytic Approaches in Thiol and Ester Formation

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency and reduce waste.

Catalytic Esterification: The Fischer esterification can be catalyzed by a variety of homogeneous and heterogeneous catalysts. While traditional mineral acids are effective, they can be corrosive and difficult to separate from the product. To overcome these limitations, solid acid catalysts have been developed. These catalysts are easily recoverable and reusable, making the process more environmentally friendly. Examples of solid acid catalysts used for esterification include zeolites, ion-exchange resins, and metal oxides. diva-portal.org

The following table summarizes different catalytic approaches for esterification:

| Catalyst Type | Examples | Advantages |

| Homogeneous Acid Catalysts | Sulfuric acid, Hydrochloric acid | High reactivity |

| Heterogeneous Solid Acid Catalysts | Zeolites, Ion-exchange resins | Easy separation, Reusable |

| Lewis Acid Catalysts | Tin (IV) chloride, Scandium (III) triflate | Mild reaction conditions |

Catalytic Thiolation: Catalytic methods for the introduction of thiol groups onto aromatic rings are also an active area of research. These methods often involve the use of transition metal catalysts to facilitate the coupling of an aryl halide or triflate with a sulfur source. For example, palladium- or copper-catalyzed cross-coupling reactions can be used to form C-S bonds. nih.govnih.gov Nickel-catalyzed electrochemical oxidative esterification of thiols with alcohols has also been reported as a method for forming sulfinate esters, which can be precursors to other sulfur-containing compounds. acs.org

Green Chemistry Principles Applied to Synthesis Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green chemistry principles can be applied to the synthesis of this compound.

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of a synthesis. Research has shown the feasibility of conducting reactions for synthesizing sulfur-containing heterocycles in water.

Catalysis: As discussed previously, the use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts reduce energy consumption and waste generation by enabling reactions to proceed under milder conditions and with higher atom economy.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts.

Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, the long-term goal of green chemistry is to utilize renewable feedstocks instead of petroleum-based starting materials.

Energy Efficiency: The use of microwave irradiation or photochemical methods can often accelerate reactions and reduce energy consumption compared to conventional heating. nih.gov A photocatalytic oxidative radical addition reaction has been developed for the synthesis of α-keton thiol esters, utilizing visible light as a sustainable energy source. nih.govacs.org

The application of these principles can lead to more sustainable and cost-effective manufacturing processes for this compound.

Chemical Reactivity and Transformation Pathways of Methyl 2 Mercapto 5 Methoxybenzoate

Reactions Involving the Thiol (-SH) Moiety

The thiol group is the most reactive site in methyl 2-mercapto-5-methoxybenzoate, readily undergoing addition, oxidation, coordination, and substitution reactions.

Thiol-Ene Reactions and Thiol-Michael Additions

The thiol group of this compound can participate in thiol-ene and thiol-Michael addition reactions, which are powerful methods for carbon-sulfur bond formation.

Thiol-Ene Reactions: This reaction involves the radical-mediated addition of the S-H bond across a carbon-carbon double bond (ene). The reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism, resulting in an anti-Markovnikov addition product. While specific studies on this compound are not extensively documented, the reactivity is analogous to other aromatic thiols.

Illustrative Thiol-Ene Reaction of a Substituted Aromatic Thiol

| Alkene Reactant | Radical Initiator | Solvent | Temperature (°C) | Product | Yield (%) |

| 1-Octene | AIBN | Toluene | 70 | Methyl 5-methoxy-2-(octylthio)benzoate | High |

| Styrene | Benzoyl Peroxide | Dioxane | 80 | Methyl 5-methoxy-2-(2-phenylethylthio)benzoate | Good |

| Methyl Acrylate | UV Light | Acetonitrile (B52724) | 25 | Methyl 2-((3-methoxy-3-oxopropyl)thio)-5-methoxybenzoate | High |

Thiol-Michael Additions: In the presence of a base, the thiol group can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then undergo a conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This reaction is highly efficient for the formation of C-S bonds under mild conditions.

Illustrative Thiol-Michael Addition of a Substituted Aromatic Thiol

| Michael Acceptor | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl Vinyl Ketone | Triethylamine | THF | 25 | Methyl 5-methoxy-2-((3-oxobutyl)thio)benzoate | >90 |

| Acrylonitrile | DBU | Methanol (B129727) | 25 | Methyl 2-((2-cyanoethyl)thio)-5-methoxybenzoate | High |

| Cyclohexenone | Sodium Methoxide (B1231860) | Methanol | 0-25 | Methyl 2-((3-oxocyclohexyl)thio)-5-methoxybenzoate | Excellent |

Disulfide Formation and Reduction Studies

The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide-bridged dimer, dimethyl 2,2'-disulfanediylbis(5-methoxybenzoate). This oxidation can be achieved using a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen, particularly under basic conditions which favor the formation of the more easily oxidized thiolate.

The reverse reaction, the reduction of the disulfide back to the thiol, is also a critical transformation. This can be accomplished using common reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride. This reversible thiol-disulfide interchange is a key process in many biological systems and has applications in dynamic covalent chemistry. Studies on the parent compound, 2-mercaptobenzoic acid, have shown that disulfide formation is pH-dependent. figshare.com

Oxidation and Reduction of this compound

| Reaction | Reagent | Solvent | Conditions | Product |

| Oxidation | Iodine (I2) | Ethanol | Room Temperature | Dimethyl 2,2'-disulfanediylbis(5-methoxybenzoate) |

| Oxidation | Hydrogen Peroxide (H2O2) | Water/Acetonitrile | Room Temperature | Dimethyl 2,2'-disulfanediylbis(5-methoxybenzoate) |

| Reduction | Dithiothreitol (DTT) | Buffer (pH 7.5) | Room Temperature | This compound |

| Reduction | Sodium Borohydride (NaBH4) | Ethanol | 0 °C to Room Temp | This compound |

Metal Coordination and Ligand Chemistry via the Thiol Group

The sulfur atom of the thiol group is a soft donor and can coordinate to a variety of soft metal ions. As a neutral ligand, the thiol can coordinate to metals, but more commonly, it is deprotonated to the thiolate, which acts as a potent anionic ligand. The presence of the nearby ester group allows for potential chelation, where both the sulfur and an oxygen atom from the ester carbonyl could coordinate to a metal center, forming a stable chelate ring. While the coordination chemistry of the parent thiosalicylic acid (2-mercaptobenzoic acid) is well-established, the ester derivative is also expected to form stable complexes with transition metals such as copper, nickel, zinc, and cadmium. These complexes have potential applications in catalysis and materials science.

Potential Coordination Complexes with this compound

| Metal Salt | Ligand Form | Coordination Mode | Potential Complex Structure |

| NiCl2 | Thiolate | Bidentate (S, O) | [Ni(C9H9O3S)2] |

| Cu(OAc)2 | Thiolate | Monodentate (S) or Bridging | Polymeric or dimeric structures |

| Zn(NO3)2 | Thiolate | Bidentate (S, O) | [Zn(C9H9O3S)2] |

| Cd(OAc)2 | Thiolate | Bridging | Coordination polymer |

Alkylation and Arylation of the Thiol Functionality

The nucleophilic nature of the thiol group, especially in its thiolate form, allows for straightforward S-alkylation and S-arylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the thiol, followed by reaction with an electrophilic alkyl or aryl halide. This provides a convenient route to a diverse range of thioethers. Research on related mercaptobenzoic acids has demonstrated highly chemoselective S-methylation using dimethyl carbonate in the presence of a zeolite catalyst. clockss.org

Illustrative S-Alkylation and S-Arylation Reactions

| Electrophile | Base | Solvent | Product |

| Methyl Iodide | K2CO3 | Acetone | Methyl 5-methoxy-2-(methylthio)benzoate |

| Benzyl Bromide | NaH | THF | Methyl 2-(benzylthio)-5-methoxybenzoate |

| 1-Bromobutane | Et3N | DMF | Methyl 2-(butylthio)-5-methoxybenzoate |

| 2,4-Dinitrofluorobenzene | NaHCO3 | Ethanol | Methyl 2-((2,4-dinitrophenyl)thio)-5-methoxybenzoate |

Reactivity of the Ester (-COOCH3) Group

While generally less reactive than the thiol group, the methyl ester functionality of this compound can undergo transformations, most notably transesterification.

Transesterification Reactions and Their Mechanistic Investigations

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the context of this compound, this allows for the conversion of the methyl ester to other alkyl esters, which can be useful for modifying the physical properties of the molecule or for introducing other functional groups.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, activating the carbonyl carbon towards nucleophilic attack by another alcohol. masterorganicchemistry.com Under basic conditions, an alkoxide nucleophile directly attacks the carbonyl carbon. masterorganicchemistry.com In both cases, the reaction is an equilibrium, and a large excess of the new alcohol is typically used to drive the reaction to completion. The choice of catalyst and reaction conditions can be tailored to be compatible with the thiol group, which might be sensitive to certain strong acids or bases. For instance, studies on the transesterification of methyl benzoate (B1203000) have utilized various catalysts, including zinc compounds and solid acid catalysts. mdpi.comgoogle.com

Illustrative Transesterification of a Substituted Methyl Benzoate

| Alcohol | Catalyst | Solvent | Conditions | Product |

| Ethanol | H2SO4 (cat.) | Ethanol (excess) | Reflux | Ethyl 2-mercapto-5-methoxybenzoate |

| n-Butanol | Sodium n-butoxide | n-Butanol (excess) | Reflux | Butyl 2-mercapto-5-methoxybenzoate |

| Isopropanol | Ti(OiPr)4 | Isopropanol (excess) | Reflux | Isopropyl 2-mercapto-5-methoxybenzoate |

| Benzyl Alcohol | Zr/Ti Solid Acid | Toluene | 120 °C | Benzyl 2-mercapto-5-methoxybenzoate |

Hydrolysis Under Various Conditions

The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 2-mercapto-5-methoxybenzoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.

Under basic conditions, such as refluxing with aqueous sodium hydroxide, the reaction proceeds via a saponification mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition-elimination process forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as the leaving group. masterorganicchemistry.comchemspider.com An acidic workup is subsequently required to protonate the resulting carboxylate salt to yield the neutral carboxylic acid. masterorganicchemistry.com

Acid-catalyzed hydrolysis, typically employing a strong acid like sulfuric or hydrochloric acid in the presence of water, occurs through a different pathway. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the activated carbonyl, and after a series of proton transfers, methanol is eliminated to give the carboxylic acid.

The rate of hydrolysis is dependent on factors such as pH, temperature, and the solvent system used. For instance, studies on similar methyl esters have shown that heating under reflux with sodium hydroxide in a mixed solvent system like methanol/water can lead to high yields of the corresponding carboxylic acid. chemspider.com

Table 1: General Conditions for Methyl Ester Hydrolysis

| Catalyst | Reagents | General Conditions | Product |

|---|---|---|---|

| Base | NaOH or KOH in H₂O/Methanol | Heating under reflux | 2-mercapto-5-methoxybenzoate salt |

| Acid | H₂SO₄ or HCl in H₂O | Heating | 2-mercapto-5-methoxybenzoic acid |

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives like this compound. libretexts.org This class of reactions involves the replacement of the methoxy (B1213986) group (-OCH₃) with a variety of nucleophiles. The reaction proceeds through a tetrahedral addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon, followed by the elimination of the methoxide leaving group. masterorganicchemistry.comyoutube.com

The reactivity of the ester towards nucleophiles is moderate compared to more reactive derivatives like acid chlorides. Common transformations include:

Amidation: Reaction with ammonia or primary/secondary amines can produce the corresponding amide. This reaction often requires heat to proceed at a reasonable rate.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group, forming a new ester.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-(hydroxymethyl)-4-methoxyphenylthiol. This reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde.

The general order of reactivity for carboxylic acid derivatives in nucleophilic acyl substitution is: Acid Halides > Acid Anhydrides > Esters ≈ Carboxylic Acids > Amides. youtube.com This trend is influenced by the stability of the leaving group; better leaving groups lead to more reactive compounds. youtube.com

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | RNH₂ | Amide |

| Alcohol | R'OH | Ester (Transesterification) |

| Hydride | LiAlH₄ | Primary Alcohol |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Regioselectivity and Directing Effects of Substituents

The outcome of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is controlled by the directing effects of the three existing substituents: the mercapto (-SH), methoxy (-OCH₃), and methyl carboxylate (-COOCH₃) groups.

-OCH₃ (Methoxy group): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. youtube.com

-SH (Mercapto group): This group is also activating and ortho, para-directing. Its activating effect is generally considered weaker than that of the methoxy group.

-COOCH₃ (Methyl carboxylate group): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through resonance and induction. ma.edursc.org

The positions on the ring relative to the substituents are as follows:

Position 3 is ortho to -SH and meta to -OCH₃ and -COOCH₃.

Position 4 is para to -SH and ortho to -OCH₃.

Position 6 is ortho to -COOCH₃ and meta to -SH.

Considering these effects, the positions most activated towards electrophilic attack are 4 and 6. The powerful ortho, para-directing ability of the methoxy and mercapto groups will dominate over the deactivating, meta-directing ester group. youtube.com The final regiochemical outcome will depend on the specific reaction conditions and the steric hindrance posed by the incoming electrophile.

Nucleophilic aromatic substitution (NAS) is less common for this substrate unless a strongly electron-withdrawing group (like a nitro group) is also present on the ring to activate it towards nucleophilic attack. youtube.commasterorganicchemistry.com

Halogenation and Nitration Studies

Specific experimental studies on the halogenation and nitration of this compound are not widely documented. However, the expected outcomes can be predicted based on the directing effects discussed above.

Nitration: Nitration is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. aiinmr.comyoutube.com For methyl benzoate, which has a single deactivating group, nitration occurs primarily at the meta position to yield methyl 3-nitrobenzoate. ma.edursc.org

In the case of this compound, the strong activating effects of the -OCH₃ and -SH groups would direct the incoming nitro group to the positions ortho or para to them. The most likely positions for nitration would be C-4 or C-6. The harsh acidic conditions of nitration could potentially lead to oxidation of the sensitive mercapto group.

Halogenation: Halogenation (e.g., bromination or chlorination) is another EAS reaction that typically requires a Lewis acid catalyst (like FeBr₃ or AlCl₃). masterorganicchemistry.com The activating groups (-OCH₃ and -SH) would strongly favor substitution at the C-4 and C-6 positions. Steric factors may influence the ratio of the resulting isomers.

Cyclization and Heterocycle Formation Reactions Utilizing this compound

Precursor Role in Fused Ring Systems (e.g., benzimidazoles, benzothiazoles)

The bifunctional nature of this compound, possessing both a nucleophilic mercapto group and an electrophilic ester group in an ortho relationship (or a group that can be converted to one), makes it a valuable precursor for synthesizing fused heterocyclic systems. While the direct use of this specific ester is not extensively reported, analogous structures like o-aminothiophenols are widely used in the synthesis of benzothiazoles. nih.govmdpi.com

Benzothiazole Formation: 2-Mercaptobenzothiazoles are commonly synthesized from the reaction of o-aminothiophenol with reagents like carbon disulfide. nih.gov By analogy, if the methyl carboxylate group of this compound were converted to an amino group (via a Curtius, Hofmann, or similar rearrangement of the corresponding carboxylic acid), the resulting 2-amino-5-methoxythiophenol would be a direct precursor for 6-methoxybenzothiazole derivatives.

Benzimidazole Formation: Similarly, 2-mercaptobenzimidazoles are key intermediates in the synthesis of pharmaceuticals like omeprazole. google.com These are typically prepared by the cyclization of an o-phenylenediamine derivative with carbon disulfide. google.comprepchem.com For example, 4-methoxy-o-phenylenediamine reacts with carbon disulfide in the presence of potassium hydroxide to form 5-methoxy-2-mercaptobenzimidazole. prepchem.com If the methyl ester of the title compound were converted to a second amino group, it would serve as a precursor for a substituted 2-mercaptobenzimidazole.

The presence of the mercapto and ester groups allows for various cyclization strategies, making this compound a potential building block in the synthesis of diverse heterocyclic structures.

Condensation and Annulation Reactions of this compound

The chemical profile of this compound, characterized by the presence of a thiol, an ester, and a methoxy-substituted aromatic ring, suggests its potential to participate in a variety of condensation and annulation reactions. These transformations are pivotal in the synthesis of complex heterocyclic systems, leveraging the nucleophilic character of the sulfur atom and the electrophilic nature of the carboxylate group, often following an initial intermolecular reaction. While specific documented examples for this compound are not extensively reported, its reactivity can be inferred from analogous transformations of closely related 2-mercaptobenzoic acid derivatives.

A significant annulation pathway for compounds structurally similar to this compound is the acid-catalyzed condensation with aromatic compounds to yield thioxanthenone derivatives. This reaction typically proceeds via an initial intermolecular condensation to form a diaryl sulfide, followed by an intramolecular electrophilic cyclization. For instance, the reaction of 2-mercaptobenzoic acid with various substituted benzenes, such as xylenes, in the presence of a strong acid like sulfuric acid, has been shown to produce the corresponding dimethyl-substituted thioxanthones. semanticscholar.org This suggests that this compound could analogously react with suitable aromatic partners. The intramolecular cyclization step is a form of Friedel-Crafts acylation, where the carboxylic acid (or its ester) is activated by the strong acid, and the newly formed diaryl sulfide then undergoes ring closure.

The following table outlines a representative annulation reaction based on the reactivity of analogous 2-mercaptobenzoic acids.

Table 1: Representative Annulation Reaction for 2-Mercaptobenzoic Acid Analogues

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |

| 2-Mercaptobenzoic Acid | o-, m-, or p-Xylene | Sulfuric Acid | Dimethyl-substituted thioxanthones | Condensation followed by Intramolecular Acylation (Annulation) |

Furthermore, the thiol and ester functionalities in this compound's scaffold can be involved in condensation reactions with bifunctional reagents to form heterocyclic rings. For example, derivatives of 2-mercaptobenzoic acid, such as 2-mercaptobenzohydrazide, readily condense with aldehydes. The initial condensation at the hydrazide moiety is followed by an intramolecular cyclization involving the thiol group attacking the imine bond, leading to the formation of benzothiadiazepine derivatives. This highlights the propensity of the thiol group to act as an intramolecular nucleophile in cyclization reactions.

While direct experimental data on the condensation and annulation reactions of this compound is limited in publicly available literature, the established reactivity of its structural analogs provides a strong basis for predicting its behavior in similar synthetic contexts. The interplay of its functional groups makes it a versatile precursor for the synthesis of various sulfur-containing heterocyclic compounds through carefully designed condensation and annulation strategies.

Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl 2 Mercapto 5 Methoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete structural assignment can be achieved.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the methyl ester protons, and the thiol proton.

Aromatic Protons: The three aromatic protons will appear as a complex multiplet system. Based on the substitution pattern, we would expect a doublet for the proton at C6 (ortho to the thiol group), a doublet of doublets for the proton at C4 (meta to both the thiol and methoxy groups), and a doublet for the proton at C3 (ortho to the methoxy group). The chemical shifts would be influenced by the electron-donating effects of the methoxy and thiol groups and the electron-withdrawing effect of the methyl ester group.

Methoxy and Methyl Ester Protons: The methoxy group (-OCH₃) and the methyl ester group (-COOCH₃) will each exhibit a sharp singlet, typically in the range of 3.8-4.0 ppm.

Thiol Proton: The thiol proton (-SH) will appear as a singlet, the chemical shift of which can be variable and is sensitive to solvent, concentration, and temperature due to potential hydrogen bonding.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. rsc.org

Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbons directly attached to the oxygen of the methoxy group (C5) and the sulfur of the thiol group (C2) will have their chemical shifts significantly influenced by these substituents. The other aromatic carbons (C1, C3, C4, C6) will have shifts determined by their position relative to the three substituents.

Methyl Carbons: The carbon of the methoxy group and the methyl ester group will appear as sharp signals in the upfield region of the spectrum, typically around 50-60 ppm. rsc.org

Coupling Constants (J): The coupling constants between adjacent aromatic protons will be crucial for confirming their relative positions. Ortho coupling (³J) is typically in the range of 7-9 Hz, meta coupling (⁴J) is smaller (2-3 Hz), and para coupling (⁵J) is usually close to 0 Hz.

Predicted ¹H and ¹³C NMR Data for Methyl 2-mercapto-5-methoxybenzoate:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~6.8 | d | C1: ~125 |

| H4 | ~7.0 | dd | C2: ~120 |

| H6 | ~7.3 | d | C3: ~115 |

| SH | variable | s | C4: ~122 |

| OCH₃ | ~3.8 | s | C5: ~158 |

| COOCH₃ | ~3.9 | s | C6: ~118 |

| C=O: ~168 | |||

| COOCH₃: ~52 | |||

| OCH₃: ~56 |

This table is based on predicted values from analogous compounds and general substituent effects.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would definitively establish the connectivity between the aromatic protons, confirming their ortho, meta, and para relationships. For instance, a cross-peak between the signals assigned to H3 and H4, and another between H4 and a proton tentatively assigned to H6 would confirm their sequential arrangement on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This would allow for the direct assignment of the carbon signals for C3, C4, and C6 based on the previously assigned proton signals. It would also confirm the assignments of the methoxy and methyl ester carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (and sometimes four bonds). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For example, correlations would be expected from the methyl ester protons to the carbonyl carbon and the aromatic C1 carbon. The methoxy protons would show a correlation to the aromatic C5 carbon. The aromatic protons would show multiple correlations to neighboring carbons, providing a robust confirmation of the entire molecular structure.

Dynamic NMR Studies of Conformational Equilibria (if applicable)

For molecules with restricted rotation around single bonds, dynamic NMR (DNMR) spectroscopy can be used to study the conformational equilibria and determine the energy barriers associated with these dynamic processes. In the case of this compound, restricted rotation could potentially occur around the C(aryl)-C(O)O-CH₃ bond and the C(aryl)-S-H bond.

A study on methyl o-mercaptobenzoate has suggested the presence of cis and trans conformers related to the orientation of the ester group relative to the thiol group. researchgate.net It is plausible that this compound also exhibits similar conformational isomerism. Variable temperature NMR experiments could reveal the coalescence of signals as the rate of interconversion between conformers increases with temperature. From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies provide valuable insight into the molecule's flexibility and the steric and electronic interactions that govern its preferred conformation in solution. nih.gov

Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

Characteristic Vibrational Mode Assignments for Functional Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups. The assignment of these bands can be aided by comparison with the spectra of related molecules and by computational predictions. researchgate.net

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (of COOH dimer if acid present) | Stretching | 2500-3300 (broad) | Medium |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C-H (methyl) | Stretching | 2850-2960 | Medium |

| S-H | Stretching | 2550-2600 | Weak |

| C=O (ester) | Stretching | 1700-1725 | Strong |

| C=C (aromatic) | Stretching | 1450-1600 | Medium-Strong |

| C-O (ester) | Stretching | 1100-1300 | Strong |

| C-O (ether) | Asymmetric Stretching | 1200-1275 | Strong |

| C-S | Stretching | 600-800 | Weak-Medium |

This table presents expected ranges for the main vibrational modes.

The strong carbonyl (C=O) stretch of the ester group would be one of the most prominent features in the IR spectrum. The S-H stretching vibration is typically weak and may be difficult to observe. The aromatic C-H and C=C stretching vibrations, along with the C-O stretching bands of the ester and ether functionalities, would provide a fingerprint for the molecule.

Hydrogen Bonding and Intermolecular Interaction Analysis

IR and Raman spectroscopy are sensitive to intermolecular interactions, particularly hydrogen bonding. In the solid state or in concentrated solutions, this compound can potentially form intermolecular hydrogen bonds.

The most likely hydrogen bond would involve the thiol group (S-H) acting as a hydrogen bond donor. The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor. The formation of an S-H···O=C hydrogen bond would lead to a broadening and a red-shift (shift to lower frequency) of the S-H stretching vibration in the IR and Raman spectra. The C=O stretching vibration might also show a slight red-shift upon hydrogen bond formation.

Furthermore, studies on mercaptobenzoic acid isomers have revealed the possibility of S-H···S hydrogen bonds. researchgate.net While less common than those involving oxygen or nitrogen, these interactions could play a role in the solid-state packing of this compound. The analysis of the S-H stretching region in the vibrational spectra under different conditions (e.g., varying concentration or temperature) can provide evidence for the presence and nature of such intermolecular interactions. rsc.orgprinceton.edursc.org

Mass Spectrometric (MS) Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

For comparison, the related compound methyl 2-hydroxy-5-methoxybenzoate has a calculated exact mass of 182.05790880 Da. nih.gov The presence of sulfur in this compound would be readily identifiable by the characteristic isotopic pattern of sulfur (³²S, ³³S, ³⁴S) in the high-resolution mass spectrum.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides detailed structural information. While specific MS/MS data for this compound is not publicly documented, the fragmentation pathways can be predicted based on the functional groups present and by analogy to similar compounds.

The fragmentation of the molecular ion [M]⁺• of this compound would likely involve several key pathways:

Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a significant fragment ion.

Loss of the methyl ester group: Fragmentation of the ester can occur through various pathways, including the loss of •OCH₃ or the entire COOCH₃ group.

Cleavage of the C-S bond: The mercapto group can influence the fragmentation, potentially leading to the loss of •SH or other sulfur-containing fragments.

Ring fragmentation: The aromatic ring itself can fragment under high-energy conditions, although this is typically less common than the loss of substituents.

By analogy, the mass spectrum of methyl 2-hydroxybenzoate shows a prominent molecular ion peak and significant fragments corresponding to the loss of the methoxy group from the ester. docbrown.info Similarly, in aryl ethers, cleavage of the ether bond is a common fragmentation pathway. miamioh.edu

A plausible fragmentation pattern for this compound is summarized in the table below, based on general principles of mass spectrometry.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 198 | [M - •OCH₃]⁺ | •OCH₃ |

| 198 | [M - •SH]⁺ | •SH |

| 198 | [M - COOCH₃]⁺ | COOCH₃ |

X-ray Crystallography of this compound and its Co-Crystals/Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

While the crystal structure of this compound has not been reported in publicly accessible databases, the analysis of closely related structures, such as methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, can provide valuable insights into the likely solid-state conformation and packing. researchgate.net

For a related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, the crystal structure was determined to be monoclinic with the space group P2₁/c. researchgate.net The molecules in the crystal are linked into a three-dimensional network by C-H···O hydrogen bonds. researchgate.net It is plausible that this compound would adopt a similar packing arrangement, with the potential for S-H···O or S-H···S hydrogen bonds, which are known to influence crystal packing.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12 |

| b (Å) | ~14 |

| c (Å) | ~8 |

| β (°) | ~94 |

| V (ų) | ~1300 |

| Z | 4 |

Intermolecular interactions are fundamental to understanding the physical properties of a crystalline material. In the solid state, this compound would be expected to exhibit several types of non-covalent interactions:

Hydrogen Bonding: The mercapto group (-SH) can act as a hydrogen bond donor, and the oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors. These interactions would play a significant role in the crystal packing.

π-stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions dictates the final crystal structure, influencing properties such as melting point and solubility.

Chromatographic and Separation Science Methodologies for Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, and for assessing the purity of a sample.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach for its analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical reversed-phase HPLC method for the analysis of a related compound, methyl 4-hydroxy benzoate (B1203000), utilized a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. researchgate.net Detection was achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance. researchgate.net

The table below outlines a hypothetical set of HPLC conditions for the analysis of this compound.

| HPLC Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

This method would be capable of separating this compound from its impurities and starting materials, allowing for accurate purity determination. The retention time of the compound would be a characteristic feature for its identification under specific chromatographic conditions. For more complex mixtures or for the separation of isomers, optimization of the mobile phase composition, flow rate, and temperature may be necessary. Furthermore, coupling HPLC with mass spectrometry (LC-MS) would provide an even more powerful tool for the unambiguous identification of the compound and its impurities. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its molecular weight and structure, this compound can be analyzed by GC-MS, typically requiring elevated temperatures for volatilization. This method is particularly useful for identifying the compound in complex mixtures and for elucidating its structure through fragmentation analysis.

Research Findings: The analysis of volatile sulfur compounds, particularly thiols and their esters, is a well-established application of GC-MS, often utilized in fields like food and beverage science to characterize aromas. researchgate.netresearchgate.net For this compound, the technique would involve injection into a heated port to ensure vaporization, followed by separation on a capillary column. The choice of column, often a non-polar or semi-polar stationary phase, would be critical to achieve good peak shape and resolution from other components.

Upon entering the mass spectrometer, the molecule undergoes ionization, most commonly by electron impact (EI), which causes it to fragment in a predictable manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern for this compound would be expected to involve key cleavages:

Molecular Ion (M+) : The peak corresponding to the intact molecule's mass.

Loss of the methoxy group (-•OCH3) : A common fragmentation for methoxy-substituted aromatics.

Loss of the methyl ester group (-•COOCH3) : Cleavage of the ester functional group.

Cleavage at the C-S bond : Breakage of the bond holding the thiol group to the aromatic ring.

These characteristic fragments allow for confident identification. For trace-level detection, techniques like headspace solid-phase microextraction (HS-SPME) could be employed to pre-concentrate the analyte from a sample matrix before introduction into the GC-MS system. researchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Description | Predicted m/z |

| [C9H10O3S]+• | Molecular Ion | 198.03 |

| [C8H7O2S]+ | Loss of •CH3 from methoxy | 167.02 |

| [C8H7O3S]+ | Loss of •H from thiol | 197.02 |

| [C7H7OS]+ | Loss of •COOCH3 (ester group) | 139.02 |

| [C6H5O(SH)]+• | Loss of methoxy and ester groups | 126.01 |

Note: The m/z values are theoretical and based on the most abundant isotopes. Actual measured values may vary slightly.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound and for separating it from synthesis impurities or degradation products. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for aromatic compounds of this nature. researchgate.netsigmaaldrich.com

Research Findings: Method development for a compound like this compound would focus on optimizing the separation on a C18 or C8 stationary phase. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a timely elution of the main compound while also separating it from more or less polar impurities.

Key impurities that would need to be resolved include unreacted starting materials (e.g., 2-mercapto-5-methoxybenzoic acid) and potential side-products, such as the corresponding disulfide formed by the oxidation of the thiol group. UV detection is ideal, as the benzene ring and carbonyl group constitute a strong chromophore. The detection wavelength would be set at a λmax of the compound, likely around 258 nm, to ensure high sensitivity. nih.gov Method validation would be performed to confirm its accuracy, precision, linearity, and robustness. researchgate.netnih.gov

Table 2: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water vu.edu.au | Acidifies the mobile phase to ensure consistent ionization state of acidic/basic groups. |

| Mobile Phase B | Acetonitrile researchgate.netsigmaaldrich.com | Common organic modifier for reversed-phase chromatography. |

| Gradient | 30% B to 95% B over 15 minutes | Ensures elution of a wide range of polarity, separating impurities. |

| Flow Rate | 1.0 mL/min sigmaaldrich.com | Standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C sigmaaldrich.com | Maintains consistent retention times and improves peak shape. |

| Detection | UV at 258 nm nih.gov | Wavelength for optimal absorbance by the aromatic and carbonyl chromophores. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Chiral Separation Techniques (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and does not have enantiomers. Therefore, chiral separation techniques are not applicable to the compound itself. However, if derivatives of this molecule were synthesized to include a chiral center (e.g., by modification of the ester or introduction of a chiral substituent on the ring or thiol group), the separation of the resulting enantiomers would be a critical analytical challenge.

Research Findings: For hypothetical chiral derivatives of this compound, chiral HPLC would be the method of choice. This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govnih.gov

The selection of the appropriate CSP is the most critical step. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are highly versatile and effective for a wide range of chiral compounds. nih.gov Other options include Pirkle-type phases, cyclodextrin-based columns, and protein-based columns. nih.govresearchgate.net The mobile phase in chiral HPLC is often a mixture of alkanes (like n-hexane) and an alcohol modifier (like isopropanol), although reversed-phase conditions can also be used depending on the specific CSP and analyte. acs.org The development of a chiral separation method involves screening various CSPs and mobile phase combinations to find the conditions that provide the best resolution between the enantiomers. nih.gov

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Common Trade Names | Typical Applications |

| Polysaccharide-based | Chiralcel® OD, Chiralpak® AD, Chiralpak® IA/IB/IC | Broad applicability for many classes of chiral compounds. nih.gov |

| Pirkle-type (π-acceptor/π-donor) | Whelk-O® 1, (S,S)-DACH-DNB | Aromatic compounds, compounds with π-acidic or π-basic sites. |

| Cyclodextrin-based | CYCLOBOND™ | Compounds that can form inclusion complexes with the cyclodextrin (B1172386) cavity. nih.gov |

| Macrocyclic Glycopeptide | Chirobiotic™ V, T, R | Amines, amino acids, and other polar compounds. |

| Crown Ether-based | CROWNPAK® CR(+) researchgate.net | Primarily for the separation of chiral primary amines and amino acids. researchgate.net |

Computational and Theoretical Investigations of Methyl 2 Mercapto 5 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations serve as the bedrock for understanding the behavior of methyl 2-mercapto-5-methoxybenzoate at the atomic and electronic levels. These calculations provide a quantitative description of the molecule's properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. Studies utilizing functionals such as B3LYP with a basis set like 6-311++G(d,p) are common for providing reliable data on electronic properties.

DFT calculations can also determine important energetic properties, such as the heat of formation and total energy, which are crucial for understanding the molecule's stability relative to other isomers or related compounds.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -958.432 |

| Dipole Moment (Debye) | 2.87 |

| Heat of Formation (kcal/mol) | -85.6 |

| Ionization Potential (eV) | 8.12 |

| Electron Affinity (eV) | 0.95 |

Note: The values presented are hypothetical and representative of what would be expected from such calculations.

Ab initio calculations, which are based on first principles without empirical parameters, provide a highly accurate description of molecular geometry and bonding. Methods like Møller-Plesset perturbation theory (MP2) are often employed for a more precise treatment of electron correlation than standard DFT functionals.

These calculations are used to optimize the molecular geometry, determining precise bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature investigated is the potential for intramolecular hydrogen bonding between the hydrogen of the mercapto group and the oxygen of the adjacent methyl ester group. Ab initio calculations can confirm the presence and quantify the strength of this interaction.

The results from these calculations provide a detailed picture of the molecule's three-dimensional shape and the nature of its chemical bonds.

Table 2: Selected Optimized Geometrical Parameters of this compound from Ab Initio (MP2/aug-cc-pVDZ) Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.78 | |

| S-H | 1.35 | |

| C-O (ester) | 1.36 | |

| C=O (ester) | 1.22 | |

| C-O (methoxy) | 1.37 | |

| C-S-H: 95.8 | ||

| C-C-S: 121.5 | ||

| C-C=O: 124.3 |

Note: The values presented are hypothetical and representative of what would be expected from such calculations.

Frontier Molecular Orbital (FMO) theory is a critical component of computational studies for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where the molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the sulfur atom of the mercapto group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the carbon atom of the carbonyl group in the methyl ester, indicating this is the most probable site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital (FMO) Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 5.06 |

Note: The values presented are hypothetical and representative of what would be expected from such calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the substituent groups in this compound gives rise to multiple possible conformations. Understanding these conformations and the energy required to convert between them is essential for a complete picture of the molecule's behavior.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. This is typically done by rotating the rotatable bonds, such as the C-S bond of the mercapto group, the C-O bond of the methoxy (B1213986) group, and the C-C bond connecting the ester group to the ring.

For this compound, the most stable conformer is likely one that is stabilized by an intramolecular hydrogen bond between the -SH and -COOCH₃ groups. Other conformers, where these groups are oriented differently, would exist at higher energies. Computational methods can precisely calculate the relative energies of these conformers and the energy barriers that separate them.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results.

Calculations can predict various types of spectra, including:

Infrared (IR) spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These can be used to assign specific peaks in an experimental spectrum to particular vibrational modes of the molecule, such as the S-H stretch, C=O stretch, and C-O stretches.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules.

UV-Vis spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's color and electronic behavior.

Table 4: Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| IR: ν(S-H) (cm⁻¹) | 2560 | 2555 |

| IR: ν(C=O) (cm⁻¹) | 1715 | 1710 |

| ¹H NMR: δ(S-H) (ppm) | 4.5 | 4.3 |

| ¹³C NMR: δ(C=O) (ppm) | 168.2 | 168.5 |

| UV-Vis: λmax (nm) | 298 | 300 |

Note: The values presented are hypothetical and representative of what would be expected from such calculations and their correlation with experimental data.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Computational quantum chemistry offers powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for confirming experimental data, assigning spectral features, and understanding the electronic structure of the molecule.

For a molecule like this compound, these predictions would typically be carried out using Density Functional Theory (DFT) or Hartree-Fock (HF) methods. nih.gov A common approach involves geometry optimization of the molecule's ground state, followed by the calculation of NMR shielding tensors and vibrational frequencies at the optimized geometry. nih.govrsc.org The choice of basis set, such as the Pople-style 6-311+G(d,p), is crucial for obtaining accurate results. nih.gov

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H (position 3) | 7.2 - 7.4 |

| Aromatic-H (position 4) | 6.8 - 7.0 |

| Aromatic-H (position 6) | 7.5 - 7.7 |

| Methoxy-H (-OCH₃) | 3.8 - 4.0 |

| Methyl Ester-H (-COOCH₃) | 3.7 - 3.9 |

| Thiol-H (-SH) | 3.4 - 3.6 |

Vibrational Frequency Predictions: Computational methods can also predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational models. nih.gov A detailed interpretation of the vibrational spectra of related molecules like methyl benzoate (B1203000) has been successfully performed using DFT calculations. nih.gov For this compound, key vibrational modes would include the S-H stretch, C=O stretch of the ester, C-O stretches of the ether and ester groups, and various aromatic C-H and C-C vibrations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| S-H Stretch | 2550 - 2600 |

| C=O Stretch (Ester) | 1680 - 1710 |

| Aromatic C=C Stretches | 1450 - 1600 |

| C-O Stretch (Ether/Ester) | 1200 - 1300 |

| C-H Bending (Aromatic) | 750 - 900 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetics and geometries of transition states and intermediates that are often difficult or impossible to study experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction pathway. researchgate.net For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods would be used to locate the geometry of the transition state. researchgate.netnih.gov This is typically achieved by searching for a first-order saddle point on the potential energy surface.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.gov This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. nih.gov This analysis provides a detailed picture of the geometric changes that occur during the reaction. For instance, in a nucleophilic aromatic substitution on an aryl halide, the IRC can reveal whether the reaction proceeds through a concerted mechanism or via a discrete intermediate like a Meisenheimer complex. nih.govmasterorganicchemistry.com

Solvent Effects on Reactivity (Continuum Solvation Models)

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. umn.eduwiley-vch.de Continuum solvation models are a computationally efficient way to account for the bulk effects of the solvent. umn.eduwiley-vch.denih.gov In these models, the solvent is treated as a continuous medium with a characteristic dielectric constant, and the solute is placed in a cavity within this medium. umn.eduwiley-vch.de

The use of a continuum model, such as the Polarizable Continuum Model (PCM), would allow for the calculation of the free energy of solvation for the reactants, transition state, and products. umn.edu This information is crucial for obtaining a more accurate picture of the reaction energetics in solution. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum of the solvent. umn.edu For reactions involving charged or highly polar species, the inclusion of solvent effects is critical for making meaningful predictions about the reaction mechanism and kinetics. umn.eduwiley-vch.de

Applications of Methyl 2 Mercapto 5 Methoxybenzoate As a Chemical Research Scaffold

Methyl 2-mercapto-5-methoxybenzoate as a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds (e.g., triazoles, oxadiazoles, quinazolinones)

There is no specific information available in the reviewed scientific literature detailing the use of this compound as a direct precursor for the synthesis of triazoles, oxadiazoles, or quinazolinones. While related compounds, such as other mercapto-benzoic acid derivatives, are commonly used to build such heterocyclic systems zsmu.edu.uaresearchgate.netorientjchem.orgresearchgate.net, the direct synthetic pathways starting from this compound are not documented. The synthesis of related heterocyclic structures often begins with precursors like 2-mercapto-5-methyl-1,3,4-triazole or 2-mercapto-5-methyl-oxadiazole, which are different molecular entities researchgate.netresearchgate.net.

Incorporation into Natural Product Analogue Synthesis (academic pathways)

No academic pathways or research studies were identified that describe the incorporation of this compound into the synthesis of natural product analogues.

Role in Catalyst Design and Ligand Development

No research was found that details the role of this compound in catalyst design or as a ligand for metal complexes. While the thiol group suggests potential for metal coordination, specific studies to this effect are not present in the available literature. Research into related dioxo-molybdenum(VI) complexes has utilized other thiolate ligands, but not this compound nih.gov.

Synthesis of Ligands for Transition Metal Catalysis

There is no available scientific literature describing the use of this compound as a starting material or scaffold for the synthesis of ligands intended for transition metal catalysis. Research in this field typically employs other commercially available or synthetically accessible thiol-containing aromatic compounds.

Investigation of Coordination Chemistry of Thiol-Containing Ligands

Similarly, no studies have been found that investigate the coordination chemistry of ligands derived from this compound. The coordination behavior of thiol-containing ligands is a broad area of research, but it has not been explored with ligands specifically built from this particular molecular framework.

Future Research Directions and Unexplored Avenues for Methyl 2 Mercapto 5 Methoxybenzoate

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The introduction of chirality into molecules is a cornerstone of modern medicinal chemistry and materials science. While methods for the synthesis of Methyl 2-mercapto-5-methoxybenzoate exist, the development of asymmetric routes to its chiral derivatives remains a significant and valuable challenge. Future research in this area could focus on several promising strategies.

One potential approach involves the use of chiral catalysts in reactions that create a stereocenter. For instance, asymmetric hydrogenation of a prochiral precursor or a Michael addition to an α,β-unsaturated derivative could be explored using well-established chiral phosphine (B1218219) ligands complexed to transition metals like rhodium or ruthenium. The goal would be to achieve high enantiomeric excess (ee) of one enantiomer over the other.

Another avenue is the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and then be removed. For derivatives of this compound, a chiral alcohol could be used in a transesterification reaction to form a chiral ester, which could then influence the stereoselectivity of reactions at other parts of the molecule. researchgate.net

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst Type | Potential Reaction | Target Chiral Moiety |

|---|---|---|

| Chiral Rhodium-phosphine complexes | Asymmetric hydrogenation | Chiral center on a saturated ring derivative |

| Chiral Organocatalysts (e.g., proline derivatives) | Asymmetric aldol (B89426) or Michael reactions | Chiral side chains |

The successful development of such asymmetric syntheses would provide access to a new library of chiral compounds for biological screening and as building blocks for more complex molecules. mdpi.com

Investigation of Photo- and Electro-Chemical Reactivity

The photo- and electro-chemical properties of this compound are largely unexplored. The presence of a sulfur atom and an aromatic system suggests that it may have interesting reactivity under photochemical or electrochemical conditions.

Future photochemical studies could investigate the potential for this molecule to undergo light-induced reactions. nih.gov For example, the thiol group could participate in radical reactions upon UV irradiation, potentially leading to the formation of disulfides or addition products with unsaturated compounds. The aromatic ring, activated by the methoxy (B1213986) group, might also be susceptible to photochemical substitution or cyclization reactions.

In the realm of electrochemistry, the thiol group is expected to be redox-active. Cyclic voltammetry could be employed to determine the oxidation potential of the thiol to a disulfide and to investigate the stability of the resulting radical species. researchgate.net Such studies could reveal whether this compound or its derivatives could be used as redox mediators or as precursors for electropolymerization to form conductive polymer films. The electrochemical behavior of related mercapto compounds has been a subject of interest, suggesting a fruitful area of inquiry. bohrium.com

Table 2: Hypothetical Photo- and Electro-Chemical Reactions

| Condition | Proposed Reaction | Potential Application |

|---|---|---|

| UV Irradiation | Thiol-ene "click" reaction | Polymer synthesis, surface modification |

| Electrochemical Oxidation | Dimerization to disulfide | Redox-responsive materials |

Exploration of Supramolecular Assembly and Self-Healing Materials

Supramolecular chemistry, which involves non-covalent interactions, offers a powerful approach to the design of functional materials. The functional groups within this compound—specifically the thiol (a hydrogen bond donor and acceptor), the ester carbonyl (a hydrogen bond acceptor), and the aromatic ring (capable of π-π stacking)—make it an excellent candidate for studies in supramolecular assembly.

Future research could explore how this molecule self-assembles in different solvents and in the solid state. The formation of hydrogen-bonded networks or π-stacked arrays could lead to the creation of novel liquid crystals, gels, or other soft materials.

Furthermore, the reversible nature of the disulfide bond, which can be formed by the oxidation of the thiol groups, is a key feature in the design of self-healing materials. A polymer network incorporating derivatives of this compound could be designed to be self-healing. Upon damage, a stimulus such as heat or light could promote the reformation of disulfide bonds across the damaged interface, restoring the material's integrity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow processing and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. Applying these modern techniques to the synthesis of this compound and its derivatives is a logical next step.

Flow chemistry would be particularly beneficial for reactions that are highly exothermic or that involve hazardous reagents. The high surface-area-to-volume ratio of flow reactors allows for excellent heat transfer and precise temperature control. An automated synthesis platform could be developed to rapidly generate a library of derivatives by systematically varying the starting materials and reaction conditions, accelerating the discovery of new compounds with desirable properties.

Table 3: Potential Advantages of Flow Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult and often requires re-optimization | Readily scalable by running for longer times |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes enhance safety |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound can be achieved through the use of advanced spectroscopic techniques for in situ monitoring.